N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
Molecular Formula |
C20H17N3O5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O5/c1-2-11-25-14-9-7-13(8-10-14)18-19(23-28-22-18)21-20(24)17-12-26-15-5-3-4-6-16(15)27-17/h2-10,17H,1,11-12H2,(H,21,23,24) |
InChI Key |
DHLAURVLQIURAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization Strategy
The 1,2,5-oxadiazole ring is constructed via cyclization of a nitrile oxide precursor.
Step 1: Synthesis of 4-(Prop-2-en-1-yloxy)benzonitrile
4-Hydroxybenzonitrile reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Step 2: Generation of Nitrile Oxide
The nitrile is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide (NaOH) in ethanol/water (1:1) at 25°C for 6 hours to form the amidoxime. Subsequent oxidation with chloramine-T yields the nitrile oxide.
Step 3: Cyclization to 1,2,5-Oxadiazole
The nitrile oxide undergoes [3+2] cycloaddition with acetonitrile at 0°C, followed by thermal rearrangement to form the 1,2,5-oxadiazol-3-amine.
Direct Coupling of Preformed Oxadiazole
An alternative route involves commercial 3-amino-1,2,5-oxadiazole derivatives. For example, 3-amino-4-phenyl-1,2,5-oxadiazole is functionalized with the allyloxy group via Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Chloride
Benzodioxine Ring Formation
Catechol reacts with 1,2-dibromoethane in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours to yield 2,3-dihydro-1,4-benzodioxine.
Step 1: Carboxylic Acid Formation
The benzodioxine is lithiated at position 2 using n-butyllithium (n-BuLi) and quenched with dry ice to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.
Step 2: Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 25°C for 3 hours.
Final Amide Coupling
Schotten-Baumann Reaction
Intermediate A (oxadiazol-3-amine) reacts with Intermediate B (acyl chloride) in a biphasic system of DCM and aqueous sodium bicarbonate (NaHCO₃) at 0–5°C.
Catalytic Coupling with HATU
For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) mediates the coupling in DMF with N,N-diisopropylethylamine (DIPEA) at 25°C.
Optimization and Yield Data
Characterization and Validation
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the allyloxy group (δ 5.2–5.4 ppm, vinyl protons) and benzodioxine ring (δ 4.3–4.5 ppm, methylene).
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₁₉N₃O₅: 381.39; observed: 381.40.
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzodioxine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key similarities and differences:
Key Findings:
Bioactivity Divergence: The benzodioxan-amide derivative () demonstrates dual efficacy in glaucoma treatment, lowering intraocular pressure and protecting retinal ganglion cells via mechanisms likely involving prostaglandin or adenosine receptor modulation . In contrast, the target compound’s oxadiazole core and propenyloxy group may favor interactions with redox-sensitive targets (e.g., NO synthase) or covalent binding to cysteine residues.
Substituent Positioning: The propenyloxy group in the target compound and ’s analog introduces steric bulk compared to the pyrazole in , which may limit membrane permeability .
Synthetic Accessibility : Compounds with thiazole () or pyrimidine () cores are often synthesized via Hantzsch or Suzuki-Miyaura reactions, whereas oxadiazoles (target compound) typically require cyclization of nitrile oxides or amidoximes, posing scalability challenges .
Biological Activity
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a benzodioxine moiety. The molecular formula is with a molecular weight of approximately 381.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C |
Anticancer Activity
Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 2.76 |
| Human Ovarian Adenocarcinoma | 9.27 |
| Human Renal Cancer | 1.143 |
These findings suggest that the compound may selectively target specific cancer types, providing a basis for further development as an anticancer agent .
Anti-inflammatory Activity
The oxadiazole derivatives have also been studied for their anti-inflammatory effects. They are known to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against several pathogens. For example:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Candida albicans | Inhibitory |
These results indicate that the compound may serve as a potential antimicrobial agent .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The oxadiazole ring interacts with various enzymes such as COX and HDACs (histone deacetylases), leading to altered cellular pathways.
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Evidence indicates that it may promote apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several studies have explored the biological activity of similar oxadiazole derivatives:
- Study on Anticancer Properties : A derivative exhibited an IC50 value of approximately 92.4 µM across multiple cancer cell lines, indicating moderate activity .
- Anti-inflammatory Research : Another study highlighted the ability of oxadiazole compounds to reduce inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
